molecular formula C7H4ClNO4 B146349 4-Chloro-3-nitrobenzoic acid CAS No. 96-99-1

4-Chloro-3-nitrobenzoic acid

Cat. No. B146349
Key on ui cas rn: 96-99-1
M. Wt: 201.56 g/mol
InChI Key: DFXQXFGFOLXAPO-UHFFFAOYSA-N
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Patent
US04036838

Procedure details

78.25 g (0.5mol) of 4-chlorobenzoic acid were suspended in 200 ml of methylene chloride, followed by the addition with stirring at room temperature of 33.5 g (0.55 mol) of 98% nitric acid. The mixture was heated with stirring to boiling temperature, followed by the dropwise addition over a period of 1 hour at that temperature of 63.5 g of 100% sulphuric acid. After cooling to 42° C., the mixture was stirred for 2 hours at that temperature. The reaction mixture was then poured onto 300 ml of water, and the methylene chloride subsequently distilled off. The residual suspension was filtered, the residue washed with water and dried at 90° C., giving 98.4 g (97.3% of the theoretical yield) of 4-chloro-3-nitrobenzoic acid melting at 182.9° to 184.0° C. with a purity of 99.5%. The content of unreacted 4-chlorobenzoic acid amounted to only about 0.1%.
Quantity
78.25 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step Two
Quantity
63.5 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[N+:11]([O-])([OH:13])=[O:12].S(=O)(=O)(O)O.O>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
78.25 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
33.5 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
63.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at that temperature
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the methylene chloride subsequently distilled off
FILTRATION
Type
FILTRATION
Details
The residual suspension was filtered
WASH
Type
WASH
Details
the residue washed with water
CUSTOM
Type
CUSTOM
Details
dried at 90° C.
CUSTOM
Type
CUSTOM
Details
giving 98.4 g (97.3% of the

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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